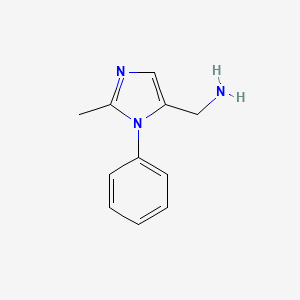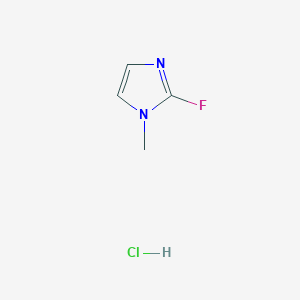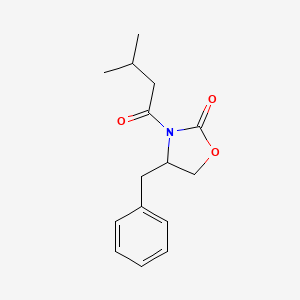![molecular formula C17H17N5OS B2765931 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 483984-39-0](/img/structure/B2765931.png)
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biological research.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Compounds related to 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone have been synthesized and evaluated for their antiviral activities. One study focused on the synthesis of heterocyclic compounds with potential antiviral activity against HSV1 and HAV-MBB. These compounds were obtained through reactions involving phenyl isothiocyanate and active halogen-containing compounds, highlighting their versatility in generating medically relevant molecules (Attaby et al., 2006).
Anticancer Agents
Another area of application is in the development of anticancer agents. Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. Some of these compounds exhibited significant cytotoxicity, showcasing their potential as anticancer agents (Alam et al., 2017).
Novel Heterocyclic Compounds
Research also extends to the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives, which include reactions with amino derivatives to generate bis-pyrimidine, bis-pyrazole, and other heterocyclic compounds. These efforts underline the chemical diversity and potential applications of such molecules in various scientific domains (Mabkhot et al., 2011).
Propriétés
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15(21-8-4-5-9-21)11-24-17-14-10-20-22(16(14)18-12-19-17)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPHJDIWUCOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2765850.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2765853.png)


![N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2765859.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2765862.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765864.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2765867.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
![2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2765871.png)